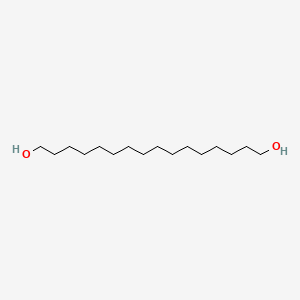

1,16-Hexadecanediol

Description

This compound has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Properties

IUPAC Name |

hexadecane-1,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBXIPOYHVMPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064788 | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-42-4, 23079-20-1 | |

| Record name | 1,16-Hexadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,16-Hexadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, compounded with 1,16-hexadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,16-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1,16-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,16-HEXADECANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,16-Hexadecanediol, alongside detailed experimental protocols and an exploration of its applications in research and drug development.

Core Chemical and Physical Properties

This compound is a long-chain aliphatic diol with hydroxyl groups at both ends of a sixteen-carbon chain. This structure imparts unique physical and chemical characteristics that make it a valuable building block in various chemical syntheses.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | Hexadecane-1,16-diol | [1] |

| Synonyms | Hexadecamethylene glycol, 1,16-Dihydroxyhexadecane | |

| CAS Number | 7735-42-4 | |

| Molecular Formula | C₁₆H₃₄O₂ | [1] |

| Molecular Weight | 258.44 g/mol | [1] |

| Appearance | White to off-white solid, powder, or crystals |

Physical Properties

| Property | Value | Reference |

| Melting Point | 91-94 °C | |

| Boiling Point | 197-199 °C at 3 mmHg | |

| Density | ~0.888 g/cm³ (estimate) | |

| Solubility | Soluble in hot methanol and acetone. Information on quantitative solubility in a range of solvents is limited. |

Spectral Data

Definitive identification and characterization of this compound are achieved through various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a triplet corresponding to the protons of the methylene groups adjacent to the hydroxyl groups, and a broad multiplet for the central methylene protons. The hydroxyl protons typically appear as a broad singlet, which can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for the carbons bonded to the hydroxyl groups, with the remaining methylene carbons appearing in a more clustered region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching absorptions are observed around 2850-2960 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 258, along with a fragmentation pattern characteristic of long-chain alcohols, including fragments from the loss of water and successive losses of methylene units. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form trimethylsilyl (TMS) ethers is common to increase volatility.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Reduction of Hexadecanedioic Acid

A common method for the synthesis of this compound is the reduction of its corresponding dicarboxylic acid, hexadecanedioic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

-

Hexadecanedioic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve hexadecanedioic acid in warm, anhydrous THF.

-

Slowly add the hexadecanedioic acid solution to the LiAlH₄ suspension via the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF and diethyl ether.

-

Combine the organic filtrates and wash with 10% sulfuric acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like ethyl acetate or benzene)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of long-chain diols. Derivatization is typically required to increase the volatility of the diol.

Derivatization (Silylation):

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., pyridine or toluene).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to form the di-trimethylsilyl ether derivative.

GC-MS Parameters (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of the derivatized sample.

-

Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for monitoring reaction progress or assessing purity. Since this compound lacks a strong chromophore, UV detection can be challenging. A refractive index detector (RID) or derivatization with a UV-active group may be necessary.

HPLC Parameters (General Guidance):

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 1 mL/min.

-

Detection: Refractive Index Detector (RID) or UV detector if a chromophoric derivative is prepared.

Applications in Drug Development

The unique properties of this compound make it a molecule of interest in various aspects of drug development.

Activation of Mps1 MAP Kinase Pathway

This compound has been reported to activate the Mps1 MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The Mps1 (monopolar spindle 1) kinase is a key component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise mechanism by which this compound activates this pathway is an area of ongoing research.

Caption: Hypothesized activation of the Mps1 MAP kinase pathway by this compound.

Linker in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound, with hydroxyl groups at both ends, makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. A long-chain diol linker like this compound can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving drug activity.

Caption: Structure of an Antibody-Drug Conjugate with a this compound linker.

Component of Biodegradable Polymers for Drug Delivery

This compound can be used as a monomer in the synthesis of biodegradable polyesters. These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The long aliphatic chain of this compound can impart hydrophobicity and flexibility to the polymer, influencing its degradation rate and drug release profile.

References

A Technical Guide to the Synthesis of 1,16-Hexadecanediol from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,16-hexadecanediol, a valuable long-chain diol, from renewable feedstocks. As the chemical industry shifts towards sustainability, bio-based production methods for platform chemicals are of paramount importance. This document details both biocatalytic and chemo-catalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Introduction

This compound is a linear diol with hydroxyl groups at both ends of a C16 alkyl chain. Its structure lends itself to applications in the synthesis of polyesters, polyurethanes, and other polymers, as well as its use in lubricants and cosmetics. Traditionally derived from petrochemical sources, recent advancements have enabled its production from renewable resources such as fatty acids and carbohydrates, offering a more sustainable alternative. This guide explores the core methodologies driving this transition.

Biocatalytic Synthesis from Fatty Acids

The biosynthesis of this compound from renewable fatty acids typically involves a multi-step enzymatic cascade engineered into a microbial host, such as Escherichia coli. This approach leverages the specificity of enzymes to achieve high selectivity under mild reaction conditions.

Metabolic Pathway

The primary biocatalytic route involves the ω-hydroxylation of a C16 fatty acid, followed by the reduction of the carboxylic acid group to an alcohol. This is achieved through a recombinant pathway expressed in a microbial host. The key enzymatic steps are:

-

ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) catalyzes the introduction of a hydroxyl group at the terminal methyl group of the fatty acid.

-

Carboxylic Acid Reduction: A carboxylic acid reductase (CAR) activates the carboxyl group of the ω-hydroxy fatty acid.

-

Aldehyde Reduction: An alcohol dehydrogenase (ADH) or endogenous aldehyde reductases reduce the resulting aldehyde to a primary alcohol, yielding the α,ω-diol.

A schematic of this biosynthetic pathway is presented below.

Quantitative Data

The following table summarizes the quantitative data for the biocatalytic production of various long-chain α,ω-diols using whole-cell E. coli biocatalysts. While specific data for this compound is part of a broader study, the trends for similar chain lengths are indicative of the process efficiency.[1][2]

| Diol Product | Substrate | Substrate Conc. (mM) | Reaction Time (h) | Product Conc. (mM) | Yield (g/L) |

| 1,8-Octanediol | ω-Hydroxyoctanoic Acid | 10 | 24 | ~7.5 | ~1.1 |

| 1,10-Decanediol | ω-Hydroxydecanoic Acid | 10 | 24 | ~6.0 | ~1.05 |

| 1,12-Dodecanediol | ω-Hydroxydodecanoic Acid | 10 | 24 | ~5.5 | ~1.11 |

| 1,14-Tetradecanediol | ω-Hydroxytetradecanoic Acid | 10 | 24 | ~4.0 | ~0.93 |

| This compound | ω-Hydroxyhexadecanoic Acid | 10 | 24 | ~3.5 | ~0.90 |

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes a "one-pot, one-step" synthesis using two engineered E. coli strains.[1][3]

1. Strain Preparation and Pre-culture:

- Strain 1: E. coli expressing CYP153A monooxygenase for ω-hydroxylation.

- Strain 2: E. coli expressing a carboxylic acid reductase (CAR) and a phosphopantetheinyl transferase (Sfp) for the conversion of the ω-hydroxy fatty acid to the diol.

- Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of each strain.

- Incubate overnight at 37°C with shaking at 200 rpm.

2. Protein Expression:

- Inoculate 500 mL of Terrific Broth medium with the overnight pre-cultures to an initial OD₆₀₀ of 0.05.

- Grow the cultures at 37°C and 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue incubation at 20°C for 16 hours.

3. Whole-Cell Biocatalysis Reaction:

- Harvest the cells from both cultures by centrifugation at 4,000 x g for 15 minutes at 4°C.

- Wash the cell pellets twice with 100 mM potassium phosphate buffer (pH 7.5).

- Resuspend the cell pellets of both strains in the same buffer.

- In a 100 mL flask, combine the cell suspensions to a final OD₆₀₀ of 15 for each strain in a total reaction volume of 10 mL.

- The reaction mixture should contain 100 mM potassium phosphate buffer (pH 7.5), 1% (w/v) glucose as a co-substrate for cofactor regeneration, 10 mM MgCl₂, and 10 mM hexadecanoic acid (dissolved in a minimal amount of DMSO).

- Incubate the reaction at 30°C with shaking at 200 rpm for 24 hours.

4. Product Extraction and Analysis:

- Acidify the reaction mixture to pH 2 with 6 M HCl.

- Extract the products with an equal volume of ethyl acetate three times.

- Combine the organic layers and evaporate the solvent under reduced pressure.

- Derivatize the dried extract for GC-MS analysis by silylation with BSTFA.

- Quantify the this compound concentration using a gas chromatograph equipped with a mass spectrometer, comparing to a standard curve.

Chemo-Catalytic Synthesis

A promising chemo-catalytic route for producing long-chain α,ω-diols from renewable resources is the tandem olefin metathesis and ester hydrogenation of fatty acid methyl esters.[4] This approach can utilize unsaturated fatty acids, such as oleic acid, which are abundant in vegetable oils.

Reaction Pathway

-

Self-Metathesis: The self-metathesis of a C18 unsaturated fatty acid methyl ester (e.g., methyl oleate) using a ruthenium-based catalyst produces a C18 diester and a C18 alkene.

-

Hydrogenation: The resulting diester is then hydrogenated to the corresponding diol. This can be achieved in a tandem reaction where the metathesis catalyst is converted in-situ to a hydrogenation catalyst.

Experimental Protocol: Tandem Metathesis-Hydrogenation

The following is a general protocol for the tandem metathesis-hydrogenation of a fatty acid methyl ester. Note that this would produce an 1,18-octadecanediol from methyl oleate. To obtain this compound, a C16 unsaturated fatty acid ester would be required as the starting material.

1. Metathesis Reaction:

- In a nitrogen-purged glovebox, add the unsaturated fatty acid methyl ester (1.0 eq) and the ruthenium metathesis catalyst (e.g., Grubbs' second-generation catalyst, 0.1-1.0 mol%) to a flame-dried Schlenk tube.

- Add anhydrous toluene as the solvent.

- Heat the reaction mixture at 60-80°C for 2-4 hours, monitoring the conversion by GC.

2. In-situ Catalyst Modification and Hydrogenation:

- After the metathesis reaction is complete, cool the mixture to room temperature.

- Add a bidentate phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane) and a base (e.g., sodium tert-butoxide) to the reaction mixture.

- Pressurize the Schlenk tube or an autoclave with hydrogen gas (50-100 bar).

- Heat the reaction to 100-150°C for 12-24 hours.

- The selectivity towards the unsaturated or saturated diol can be tuned by the ligand-to-catalyst ratio.

3. Product Isolation and Purification:

- After cooling and venting the hydrogen, filter the reaction mixture through a pad of silica gel to remove the catalyst.

- Concentrate the filtrate under reduced pressure.

- Purify the resulting crude diol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification and Characterization of this compound

General Purification Protocol from Fermentation Broth

The recovery of long-chain diols from an aqueous fermentation broth presents a challenge due to their low water solubility. A multi-step downstream process is typically employed.

-

Biomass Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant is then passed through a microfiltration system (e.g., a 0.22 µm filter) to remove any remaining cells and large debris.

-

Solvent Extraction: Extract the clarified broth with a water-immiscible organic solvent such as ethyl acetate or hexane. The long-chain diol will partition into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to concentrate the product.

-

Chromatographic Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the diol from less polar and more polar impurities.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound (after derivatization), GC-MS is ideal for assessing purity and confirming the molecular weight of the silylated diol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound, showing characteristic signals for the terminal carbinol protons and carbons, and the long methylene chain.

Conclusion

The synthesis of this compound from renewable resources is a rapidly advancing field. Biocatalytic methods, particularly using engineered microorganisms, offer a promising route with high selectivity and mild operating conditions. Chemo-catalytic approaches, such as tandem metathesis-hydrogenation, provide a powerful alternative for the conversion of abundant unsaturated fatty acids. The choice of method will depend on factors such as feedstock availability, desired purity, and scalability. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working to develop sustainable processes for the production of this important platform chemical.

References

A Technical Guide to the Spectroscopic Analysis of 1,16-Hexadecanediol

This technical guide provides a comprehensive overview of the spectroscopic data for 1,16-Hexadecanediol, a long-chain diol. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound (CAS: 7735-42-4, Molecular Formula: C₁₆H₃₄O₂).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | -CH ₂-OH (C1, C16) |

| ~1.56 | Quintet | 4H | -CH₂-CH₂ -OH (C2, C15) |

| ~1.26 | Broad Multiplet | 24H | -(CH ₂)₁₂- (C3-C14) |

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~63.1 | C1, C16 (-CH₂-OH) |

| ~32.8 | C2, C15 |

| ~29.7 | C4-C13 (bulk methylene carbons) |

| ~29.5 | C3, C14 |

| ~25.7 | C-adjacent to bulk methylene |

Note: Due to the molecule's symmetry, carbons on opposite ends of the chain are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for a long-chain alcohol.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2918, 2850 | Strong, Sharp | C-H Stretch | Alkane (-CH₂) |

| 1472 | Medium | C-H Bend | Alkane (-CH₂) |

| 1260-1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Intensity | Assignment |

| 258.44 | Low / Absent | Molecular Ion [M]⁺ |

| 240 | Medium | [M-H₂O]⁺ |

| 222 | Medium | [M-2H₂O]⁺ |

| 55, 69, 83... | High | Alkyl chain fragments [CₙH₂ₙ₊₁]⁺ |

Note: The molecular ion peak for long-chain alcohols is often weak or absent in EI-MS due to facile fragmentation.[3]

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are generalized protocols.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film) :

-

Melt a small amount of the solid sample on a salt plate (e.g., NaCl or KBr) and press with another plate to create a thin film.

-

-

Acquisition : Place the prepared sample in the IR beam of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4][5] A background spectrum of the empty sample holder (or pure KBr pellet) should be taken first.

Mass Spectrometry (GC-MS)

For a volatile compound like this compound (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.

-

Derivatization (Optional but Recommended) : To increase volatility, the hydroxyl groups can be silylated. This is achieved by reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine or acetonitrile, followed by gentle heating (e.g., 60°C for 30 minutes).

-

GC Separation :

-

Inject the prepared sample into a GC equipped with a capillary column (e.g., DB-1 or similar non-polar phase).

-

Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the compound.

-

-

MS Analysis :

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

The mass analyzer scans a mass range (e.g., m/z 50-600) to detect the molecular ion and its fragments.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Unraveling the Solid-State Architecture of 1,16-Hexadecanediol: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and polymorphic behavior of 1,16-hexadecanediol, a long-chain aliphatic diol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and presents logical workflows for characterization.

Introduction

This compound (HO(CH₂)₁₆OH) is a linear, bifunctional molecule whose solid-state properties are of significant interest in materials science and pharmaceutical applications. The arrangement of its long hydrocarbon chains and the hydrogen-bonding networks established by the terminal hydroxyl groups dictate its crystalline packing, leading to the phenomenon of polymorphism—the ability to exist in multiple crystal forms. Understanding and controlling this polymorphism is critical for applications ranging from drug delivery systems to the formulation of specialty polymers. This guide delves into the known crystalline forms of this compound, providing detailed structural data and the experimental protocols used for their characterization.

Crystal Structure of this compound

To date, several polymorphic forms of this compound have been identified, primarily differing in their crystallographic symmetry and unit cell parameters. The two most well-characterized forms are a monoclinic phase, prevalent at room temperature, and a high-temperature orthorhombic phase.

The Monoclinic Form (Form I)

The initial crystal structure of this compound was determined by Nakamura and Yamamoto in 1994. In this form, the molecule adopts an all-trans conformation of the hydrocarbon chain, and the molecules are arranged in layers.[1] A later study by Tashino et al. in 2007 further elucidated the structure of a monoclinic polymorph, which is detailed below.

A Second Monoclinic Polymorph

A different monoclinic form of this compound was reported by Tashino and co-workers. This polymorph is also characterized by a layered structure with extensive hydrogen bonding.

The High-Temperature Orthorhombic Form

Studies on the thermal behavior of this compound have revealed the existence of a high-temperature orthorhombic phase.[2] This solid-solid phase transition occurs before melting.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Monoclinic Form (Nakamura & Yamamoto, 1994) | Monoclinic Form (Tashino et al., 2007) | High-Temperature Orthorhombic Form |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pmm2 |

| a (Å) | 4.975(1) | 5.600(2) | 11.832(1) |

| b (Å) | 8.021(2) | 7.500(3) | 10.933(5) |

| c (Å) | 44.39(1) | 21.70(1) | 8.471(6) |

| α (°) | 90 | 90 | 90 |

| β (°) | 91.41(2) | 91.50(3) | 90 |

| γ (°) | 90 | 90 | 90 |

| V (ų) | 1772.5(7) | 910.0(6) | 1095.1(1) |

| Z | 4 | 2 | 2 |

| T (K) | Not specified | 293 | 361 |

| CCDC Number | Not available | 682630 | Not available |

Polymorphism and Thermal Analysis

Experimental Protocols

The characterization of the crystal structure and polymorphism of this compound involves several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for XRD are typically grown by slow evaporation from a saturated solution (e.g., in ethanol or a mixed solvent system) or by slow cooling of the melt.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. For air-sensitive or low-melting samples, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk sample and to identify the polymorphic form.

Methodology:

-

Sample Preparation: A fine powder of this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is a fingerprint of the crystalline phase. The peak positions are used to determine the unit cell parameters, and the overall pattern can be compared to simulated patterns from known crystal structures to identify the polymorph.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument and heated or cooled at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or solid-solid transitions to a higher energy form) and exothermic events (like crystallization) appear as peaks. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated from the area of the peak.

Glancing Incidence X-ray Diffraction (GIXD)

GIXD is a surface-sensitive technique used to study the crystal structure of thin films.

Methodology:

-

Thin Film Preparation: A thin film of this compound is deposited on a flat substrate.

-

Data Collection: An X-ray beam strikes the surface of the film at a very shallow angle (the grazing incidence angle). The diffracted X-rays are detected by a 2D detector.

-

Data Analysis: The GIXD pattern provides information about the in-plane crystal structure and orientation of the molecules within the thin film.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the key experimental techniques used in the characterization of this compound.

Conclusion

This compound exhibits a rich solid-state chemistry characterized by the existence of multiple polymorphic forms. The interplay between the packing of the long aliphatic chains and the hydrogen-bonding networks of the terminal hydroxyl groups gives rise to at least two monoclinic and one high-temperature orthorhombic phase. The detailed characterization of these forms, through techniques such as single-crystal and powder X-ray diffraction, is essential for understanding their structure-property relationships. Furthermore, thermal analysis using DSC is a powerful tool for investigating the transitions between these polymorphs. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other long-chain functionalized alkanes, which is crucial for their application in advanced materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 1,16-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain diol with the linear formula HO(CH₂)₁₆OH.[1][2] It finds applications in various fields, including the synthesis of resins and nanomaterials.[3] Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as in polymer synthesis or as an excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known thermal properties of this compound and outlines standard methodologies for its thermal analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₂ | [4] |

| Molecular Weight | 258.44 g/mol | |

| Melting Point | 91-94 °C (lit.) | |

| Boiling Point | 197-199 °C / 3 mmHg (lit.) | |

| Appearance | White to almost white powder or crystal | |

| Solubility | Almost transparent in hot methanol |

Thermal Degradation Profile

Currently, there is a lack of specific, publicly available data detailing the complete thermal degradation profile of this compound from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). However, based on the behavior of similar long-chain fatty alcohols and polyols, a general degradation profile can be anticipated. The degradation of such molecules typically involves dehydration, followed by cleavage of the carbon chain at higher temperatures.

To obtain a precise thermal degradation profile, a systematic experimental approach is required. The following sections detail the recommended experimental protocols.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound should involve both TGA and DSC to determine its thermal stability, decomposition temperatures, and associated heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition kinetics of a material.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an appropriate crucible (e.g., alumina).

-

Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is recommended as a starting point.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperatures at which weight loss occurs. The derivative of this curve (DTG) will indicate the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, heat of fusion, and any other endothermic or exothermic transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

-

Reference: An empty, sealed aluminum pan is used as the reference.

-

Heating and Cooling Program:

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

A second heating scan is often performed to study the thermal history of the material.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. The melting point is determined from the peak of the endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Experimental Workflow

The logical flow of the experimental protocol for determining the thermal degradation profile of this compound is illustrated in the following diagram.

Caption: Workflow for Thermal Analysis of this compound.

Anticipated Results and Interpretation

Based on the structure of this compound, the TGA is expected to show a single major weight loss step corresponding to the decomposition of the molecule. The onset of this degradation is likely to occur at a temperature significantly above its boiling point under atmospheric pressure. The DSC will clearly show an endothermic peak corresponding to its melting point.

The combination of TGA and DSC data will provide a comprehensive understanding of the thermal stability of this compound, defining the temperature range in which it is stable and the characteristics of its decomposition. This information is critical for its safe handling and use in various industrial and research applications.

References

Health and Safety Considerations for 1,16-Hexadecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety considerations for 1,16-Hexadecanediol (CAS No. 7735-42-4), a long-chain linear diol. This document is intended for professionals in research, development, and manufacturing who may handle this chemical. The guide synthesizes available toxicological data, outlines safe handling procedures, and details first aid and emergency response protocols. All quantitative data is presented in structured tables, and a logical workflow for safety assessment and handling is provided as a visual guide.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its linear structure, with hydroxyl groups at both ends, dictates its physical properties and reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₄O₂ | [2] |

| Molecular Weight | 258.44 g/mol | [2] |

| CAS Number | 7735-42-4 | [2] |

| Appearance | White to off-white solid (powder/crystal) | |

| Melting Point | 91-94 °C | |

| Boiling Point | 197-199 °C at 3 mmHg | |

| Solubility | Soluble in hot ethanol and organic solvents. |

Toxicological Profile

Available data indicates that this compound has a low acute toxicity profile. However, it is classified as a skin irritant.

Acute Toxicity

The primary routes of occupational exposure are oral, dermal, and inhalation.

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | Low Toxicity | |

| LC₅₀ | Rat | Inhalation | > 5.07 mg/L (4-hour exposure) | Low Toxicity |

No specific dermal LD₅₀ data was identified in the reviewed literature.

Irritation and Sensitization

This compound is classified as a skin irritant.

-

GHS Hazard Statement: H315 - Causes skin irritation.

-

Signal Word: Warning.

No quantitative data for eye irritation, such as Draize test scores, were found. However, standard precautions should be taken to avoid eye contact. There is no available data to suggest that this compound is a skin sensitizer.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Test Guideline 423)

-

Principle: A stepwise procedure is used with a limited number of animals. A test dose is administered to a single animal. Depending on the outcome, additional animals are dosed at the same or a lower fixed dose level. The method allows for the determination of a range for the median lethal dose (LD₅₀).

-

Methodology:

-

Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance is a solid.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

-

Principle: Animals are exposed to the test substance, generated as an aerosol or vapor, for a defined period (typically 4 hours).

-

Methodology:

-

Animals: Young adult rats of a single sex (or both, if appropriate) are used.

-

Exposure: Animals are exposed in a dynamic inhalation chamber. For powders, a nose-only exposure system is often used to prevent ingestion from grooming.

-

Concentration: The concentration of the test substance in the chamber is monitored. A limit test at a high concentration (e.g., 5 mg/L) may be performed if low toxicity is expected.

-

Observation: Animals are observed for clinical signs of toxicity and mortality during and after exposure for a period of 14 days. Body weights are recorded.

-

Necropsy: A gross necropsy is performed on all animals.

-

Acute Dermal Irritation (Based on OECD Test Guideline 404)

-

Principle: The test substance is applied to a small area of skin on an experimental animal (typically an albino rabbit) for a fixed period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal.

-

Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch. The exposure period is typically 4 hours.

-

Scoring: The skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. Scores are used to calculate a Primary Irritation Index (PII) to classify the substance.

-

Health and Safety Workflow

The following diagram illustrates a logical workflow for the health and safety assessment and handling of a chemical such as this compound.

Caption: A logical workflow for chemical safety assessment.

Handling and Storage

Precautions for Safe Handling

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use only in areas with appropriate exhaust ventilation.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage

-

Keep the container tightly sealed in a cool, well-ventilated area.

-

Store in a dry place.

-

Store away from direct sunlight and sources of ignition.

-

Recommended storage temperature is room temperature.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher if dust is generated. | |

| Body Protection | Lab coat or other protective clothing to prevent skin contact. |

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention as it is a skin irritant. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Regulatory Information

-

TSCA: Listed on the TSCA Inventory (as inactive).

-

EC Number: 231-794-9.

-

GHS Classification: Skin Irritation (Category 2).

Conclusion

This compound exhibits low acute toxicity via oral and inhalation routes. The primary health hazard is skin irritation. Researchers and drug development professionals should adhere to the recommended handling, storage, and personal protective equipment guidelines outlined in this document to ensure a safe working environment. In case of exposure, the specified first aid measures should be followed promptly. A thorough risk assessment, as outlined in the provided workflow, is crucial before initiating any new work with this chemical.

References

1,16-Hexadecanediol: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,16-Hexadecanediol is a long-chain aliphatic diol with notable biological activity, particularly in the context of plant-fungal interactions. This technical guide provides an in-depth overview of its natural occurrence, established biological roles, and the experimental methodologies used to investigate its functions. Quantitative data are summarized for comparative analysis, and key biological pathways are visually represented to facilitate understanding.

Natural Occurrence of this compound

This compound is a naturally occurring plant metabolite, primarily found as a component of cuticular waxes.[1][2][3] Its presence has been documented in various plant species, including the model organism Arabidopsis thaliana and Nicotiana benthamiana.[1][4] As a long-chain diol, it belongs to a class of lipids that are also produced by certain microalgae, such as eustigmatophytes, and are found in marine and lacustrine environments. While its existence in plants is established, comprehensive quantitative data on its concentration in different plant tissues remain limited.

Biological Role and Significance

The most well-documented biological role of this compound is its function as a potent signaling molecule in the interaction between plants and pathogenic fungi, specifically the rice blast fungus Magnaporthe oryzae (previously Magnaporthe grisea).

Induction of Fungal Appressorium Formation

This compound acts as a powerful chemical cue from the plant surface that induces the formation of a specialized infection structure called an appressorium in M. oryzae. The appressorium is crucial for the fungus to penetrate the host cuticle. The high potency of this compound is highlighted by its low effective concentration.

Activation of the Mps1 MAP Kinase Pathway

The inductive effect of this compound on appressorium formation is mediated through the activation of the Mps1 Mitogen-Activated Protein (MAP) kinase pathway in M. oryzae. This signaling cascade is essential for appressorium development. Activation of the Mps1 pathway by this compound leads to downstream cellular changes, including the modification of the fungal cell wall. Specifically, it promotes the accumulation of α-1,3-glucan, which masks other cell wall components like β-1,3-glucan and chitin, likely as a strategy to evade the host's immune response.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Organism | Value | Reference(s) |

| AID50 for Appressorium Induction | Magnaporthe grisea | 7.25 nM | |

| Effective Concentration for Appressorium Induction | Magnaporthe grisea | 0.1 mM | |

| Effective Concentration for Appressorium Induction | Magnaporthe grisea | 1 µM |

Signaling Pathway

The signaling pathway initiated by this compound in Magnaporthe oryzae leading to appressorium formation is depicted below. This pathway highlights the central role of the Mps1 MAP kinase cascade.

Experimental Protocols

This section outlines the key experimental methodologies for studying the effects of this compound.

Appressorium Formation Assay

This assay is used to determine the ability of this compound to induce appressorium formation in M. oryzae.

Methodology:

-

Conidia Harvesting: Conidia of M. oryzae are harvested from a culture grown on a suitable medium (e.g., V8 agar) by flooding the plate with sterile distilled water and gently scraping the surface.

-

Spore Suspension: The resulting suspension is filtered through cheesecloth to remove mycelial fragments, and the conidial concentration is adjusted to approximately 1 x 10^5 conidia/mL in sterile distilled water.

-

Incubation: Aliquots of the conidial suspension are placed on either a hydrophobic surface (e.g., GelBond film) or a hydrophilic surface (e.g., the hydrophilic side of GelBond film) to which a solution of this compound in a suitable solvent (e.g., ethanol, at a final concentration ensuring solvent toxicity is negligible) has been added. Control experiments are performed with the solvent alone.

-

Observation: The slides are incubated in a humid chamber at room temperature for a specified period (e.g., 6-24 hours).

-

Quantification: The percentage of germinated conidia that have formed appressoria is determined by observing the slides under a light microscope. At least 100 conidia per replicate should be counted.

Extraction and Analysis of this compound from Plant Material

This protocol describes the extraction and identification of this compound from plant tissues.

Methodology:

-

Wax Extraction: Plant material (e.g., leaves, stems) is immersed in a suitable organic solvent such as chloroform or hexane at room temperature to dissolve the epicuticular waxes. The extract is then filtered.

-

Hydrolysis (for ester-bound diols): To release this compound from wax esters, the crude wax extract is subjected to saponification by refluxing with a solution of methanolic NaOH or KOH.

-

Extraction of Diols: After hydrolysis, the non-saponifiable fraction containing the diols is extracted with a non-polar solvent like n-hexane.

-

Derivatization: The hydroxyl groups of the diols are derivatized to make them volatile for gas chromatography (GC) analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The separation is typically performed on a non-polar capillary column.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be achieved by using an internal standard and generating a calibration curve.

Conclusion and Future Perspectives

This compound is a key signaling molecule in plant-pathogen interactions, particularly in triggering the infection process of the rice blast fungus Magnaporthe oryzae. Its role in activating the Mps1 MAP kinase pathway underscores the intricate chemical communication that governs these ecological relationships. Future research should focus on elucidating the precise receptor for this compound in M. oryzae, further detailing the downstream components of the Mps1 pathway, and quantifying the natural abundance of this diol in various plant species under different physiological and environmental conditions. A deeper understanding of this signaling system could pave the way for novel strategies in crop protection and disease management.

References

- 1. Regulation of appressorium development in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical signals responsible for appressorium formation in the rice blast fungus Magnaporthe grisea [agris.fao.org]

- 3. Dynamics of cell wall components of Magnaporthe grisea during infectious structure development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1,16-Hexadecanediol as a Plant Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,16-Hexadecanediol is a long-chain α,ω-diol that has been identified as a metabolite in plants, notably within the model organism Arabidopsis thaliana[1]. As a 16-carbon saturated fatty alcohol with hydroxyl groups at both terminal positions, its primary role is believed to be as a monomeric component of protective biopolyesters such as cutin and suberin[2][3]. While its direct physiological or signaling functions are not yet well-established, its biosynthesis is hypothesized to be integrated with the broader pathways of fatty acid metabolism. This guide provides a comprehensive overview of the current knowledge on this compound in plants, including its hypothesized biosynthesis, methods for its analysis, and its potential roles. It also draws on research into the closely related isomer, 1,6-hexadecanediol, which has been more extensively studied in certain plant species[4][5].

Introduction

Long-chain diols are a class of lipid molecules that are integral to the structure and function of plants. They are key constituents of the extracellular protective barriers, cutin and suberin, which coat the surfaces of aerial plant organs and are deposited in the cell walls of specific tissues like roots, respectively. These biopolyesters play a crucial role in preventing water loss, protecting against UV radiation, and forming a barrier against pathogens.

This compound (HO(CH₂)₁₆OH) is an α,ω-diol that has been reported as a metabolite in Arabidopsis thaliana. Its linear structure with terminal hydroxyl groups makes it a suitable candidate for incorporation into the complex polyester network of cutin and suberin. While some commercial sources describe this compound as a plant hormone with growth-regulating properties, this claim is not yet substantiated by peer-reviewed scientific literature. Research into its specific biological activities and signaling pathways remains an area for future investigation.

Biosynthesis of this compound (Hypothesized)

The biosynthesis of this compound in plants has not been fully elucidated. However, based on known pathways of fatty acid metabolism and the synthesis of related compounds, a plausible pathway can be hypothesized. This pathway is thought to originate from palmitic acid (C16:0), a common fatty acid in plants.

The key enzymatic steps are proposed to be:

-

ω-Hydroxylation: The terminal methyl group of a C16 fatty acid (likely palmitoyl-CoA or free palmitic acid) is hydroxylated to form ω-hydroxyhexadecanoic acid. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP).

-

Reduction of the Carboxyl Group: The carboxyl group of ω-hydroxyhexadecanoic acid is reduced to a primary alcohol. This reduction can be achieved by a fatty acyl-CoA reductase (FAR) or a two-step process involving a carboxylic acid reductase (CAR) followed by an endogenous aldehyde reductase.

This proposed pathway highlights the integration of fatty acid modification enzymes in the production of long-chain diols.

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the specific concentrations of this compound in various plant tissues. However, studies on the composition of cutin and suberin in different plant species provide a framework for how such data would be presented. These studies typically report the abundance of various monomers as a percentage of the total polymer or in micrograms per unit of surface area or dry weight.

The table below is a template for presenting quantitative data for this compound and includes data for related cutin monomers from cork oak (Quercus suber) leaves for illustrative purposes.

| Plant Species | Tissue/Organ | Compound | Concentration (μg/cm²) | % of Total Monomers | Reference |

| Quercus suber | Leaf | Total Cutin | 518 | 100 | |

| ω-Hydroxy fatty acids | - | 44.4 | |||

| 10,16-Dihydroxy hexadecanoic acid | - | 17.7 - 25.2 | |||

| α,ω-Dicarboxylic acids | - | 6.5 | |||

| Alkanols | - | 2.8 | |||

| Arabidopsis thaliana | Leaf/Stem | This compound | Data not available | Data not available | |

| Nicotiana sp. | Leaf | This compound | Data not available | Data not available |

Experimental Protocols

The analysis of long-chain diols like this compound from plant matrices requires a multi-step process involving extraction, depolymerization (if part of a polymer), derivatization, and chromatographic analysis.

Overall Workflow

The general workflow for the quantification of this compound from plant tissue is outlined below.

Detailed Methodology

The following is a synthesized protocol based on established methods for the analysis of plant lipid polyesters.

1. Sample Preparation and Lipid Extraction:

-

Collect fresh plant tissue, immediately freeze in liquid nitrogen, and lyophilize.

-

Grind the dried tissue to a fine powder.

-

Extract total lipids by repeatedly washing the powdered tissue with a chloroform/methanol mixture (e.g., 1:1 v/v). This step removes solvent-extractable lipids.

2. Depolymerization of Cutin/Suberin:

-

Dry the remaining delipidated plant material.

-

Perform transesterification by incubating the material in a solution of sodium methoxide in methanol (e.g., 1% NaOMe) or boron trifluoride in methanol at an elevated temperature (e.g., 70°C) for several hours. This cleaves the ester bonds of the polyester, releasing the monomeric components, including this compound.

3. Isolation of Diols:

-

After cooling, add water and extract the depolymerized products with an organic solvent like n-hexane.

-

Wash the organic phase to remove impurities.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

4. Derivatization (Silylation):

-

To increase the volatility of the diols for gas chromatography, the hydroxyl groups must be derivatized.

-

Dissolve the dried extract in pyridine.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-70°C) for 30-60 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography: Use a capillary column suitable for lipid analysis (e.g., coated with CP Sil-5). A typical temperature program would start at a lower temperature, ramp up to a high temperature, and hold to ensure elution of all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in full-scan mode to identify compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity. The mass spectra of silylated diols will show characteristic fragment ions.

Physiological Role and Signaling

The primary and most established role of long-chain α,ω-diols in plants is as structural components of cutin and suberin. Their bifunctional nature, with hydroxyl groups at both ends, allows them to act as cross-linkers in the formation of these complex polyesters.

In a study on Nicotiana benthamiana, the related isomer 1,6-Hexadecanediol was found to accumulate as wax diesters in the chloroplasts upon the expression of an Arabidopsis phytyl ester synthase (PES2). The researchers hypothesized that this acylation might serve to trap the diol in the chloroplast, suggesting it could be an intermediate for the biosynthesis of other functional compounds.

The assertion that this compound is a plant hormone that regulates growth and development is currently not supported by substantial evidence in the peer-reviewed scientific literature and appears to originate from commercial product descriptions. There is no published research to date that describes a specific signaling pathway in plants that is mediated by this compound. Further research is required to explore these potential roles.

Conclusion and Future Perspectives

This compound is a recognized plant metabolite, likely serving as a monomer in the protective biopolyesters cutin and suberin. While a plausible biosynthetic pathway can be hypothesized from known enzymatic reactions in fatty acid metabolism, detailed knowledge of its regulation, tissue-specific abundance, and physiological roles remains limited. The distinction between the presence of this compound in Arabidopsis thaliana and the more thoroughly investigated 1,6-Hexadecanediol in Nicotiana benthamiana highlights the need for broader surveys of long-chain diol isomers across the plant kingdom.

Future research should focus on:

-

Quantitative analysis of this compound in various plant species and tissues under different developmental stages and environmental conditions.

-

Elucidation of the specific enzymes (CYPs and FARs/CARs) involved in its biosynthesis through genetic and biochemical studies.

-

Investigation into its potential physiological roles beyond being a structural monomer, including a rigorous examination of its purported hormone-like activities.

-

Exploration of any potential signaling cascades that may be triggered or modulated by this compound or its derivatives.

A deeper understanding of the metabolism and function of this compound will not only enhance our knowledge of plant lipid biochemistry but may also open new avenues for the development of novel biocompatible polymers and bioactive molecules for various applications.

References

- 1. This compound | C16H34O2 | CID 82184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 1,6-hexadecanediol and its wax diesters in chloroplasts of Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Polyesters Using 1,16-Hexadecanediol as a Monomer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aliphatic polyesters are a versatile class of biodegradable and biocompatible polymers with significant applications in the biomedical field, including drug delivery, tissue engineering, and medical implants. The incorporation of long-chain diols, such as 1,16-hexadecanediol, into the polyester backbone allows for the tuning of physicochemical properties, including crystallinity, thermal characteristics, and degradation kinetics. This control over material properties is crucial for designing advanced drug delivery systems with specific release profiles.

These notes provide detailed protocols for the synthesis of polyesters using this compound as a monomer via two primary methods: enzymatic polycondensation and thermal polycondensation. Additionally, typical characterization data and an overview of their application in drug delivery are presented.

Data Presentation

The following tables summarize representative quantitative data for aliphatic polyesters synthesized from long-chain diols and various dicarboxylic acids. This data can serve as a reference for the expected properties of polyesters derived from this compound.

Table 1: Molecular Weight and Polydispersity of Aliphatic Polyesters

| Diol | Dicarboxylic Acid | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1,8-Octanediol | 7-Oxohexadecanedioic Acid | Enzymatic (CALB) | 1,637 | 2,155 | 1.32 | [1] |

| 1,5-Pentanediol | Dodecanedioic Acid | Thermal Polycondensation | - | >60,000 | - | [2] |

| 1,6-Hexanediol | Diethyl Adipate | Enzymatic (Novozym 435) | 5,000 - 18,500 | - | >1.2 | [3] |

| Glycerol | Sebacic Acid | Enzymatic (CALB) | - | 16,000 | - | [4] |

Note: Data for polyesters from similar long-chain diols are included to provide a comparative context.

Table 2: Thermal Properties of Aliphatic Polyesters

| Diol | Dicarboxylic Acid | Synthesis Method | Tg (°C) | Tm (°C) | Reference |

| 1,5-Pentanediol | Tetradecanedioic Acid | Thermal Polycondensation | - | 54-73 | [2] |

| 1,4-Pentanediol | Dodecanedioic Acid | Thermal Polycondensation | - | 8 | |

| Glycerol | Sebacic Acid | Enzymatic (CALB) | -25 | 10.2 | |

| Erythritol | Sebacic Acid | Enzymatic (CALB) | - | 60.2 |

Note: Thermal properties are highly dependent on the specific monomers and synthesis conditions.

Experimental Protocols

Method 1: Enzymatic Polycondensation

Enzymatic polycondensation is a mild and selective method for polyester synthesis, often utilizing lipases such as Candida antarctica Lipase B (CALB). This method avoids the use of harsh conditions and potentially toxic metal catalysts, making it particularly suitable for biomedical applications.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid, adipic acid) or a divinyl ester thereof (e.g., divinyl sebacate)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

Anhydrous solvent (e.g., toluene, diphenyl ether, or solvent-free)

-

Molecular sieves (optional, for water removal)

Equipment:

-

Three-neck round-bottom flask or Schlenk flask

-

Magnetic stirrer and heating mantle or oil bath

-

Vacuum pump and vacuum line

-

Nitrogen or Argon inlet

Protocol:

-

Reaction Setup: In a clean, dry flask, combine equimolar amounts of this compound and the chosen dicarboxylic acid or divinyl ester.

-

Solvent and Catalyst Addition: If a solvent is used, add anhydrous toluene or diphenyl ether to dissolve the monomers. Add immobilized CALB (typically 5-10% by weight of the monomers). For polycondensation with dicarboxylic acids, add molecular sieves to remove the water byproduct.

-

Polymerization:

-

Heat the reaction mixture to a temperature between 60°C and 90°C with continuous stirring.

-

If using a dicarboxylic acid, apply a vacuum to facilitate the removal of water and drive the reaction towards polymer formation.

-

The reaction is typically carried out for 24 to 72 hours. The progress can be monitored by analyzing aliquots using Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

-

Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

If a solvent was used, filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Precipitate the polyester by adding the solution to a non-solvent, such as cold methanol.

-

Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.

-

Method 2: Thermal Polycondensation

Thermal polycondensation is a conventional method for synthesizing polyesters that involves high temperatures and a catalyst to drive the esterification reaction.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid, adipic acid)

-

Catalyst (e.g., titanium(IV) butoxide, dibutyltin dilaurate)

-

High-purity nitrogen or argon gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser and collection flask

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Nitrogen or Argon inlet

Protocol:

-

Esterification Stage:

-

Place equimolar amounts of this compound and the dicarboxylic acid into the three-neck flask.

-

Add the catalyst (e.g., 0.1 mol% relative to the diacid).

-

Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation setup.

-

Heat the mixture to 180-200°C under a slow stream of nitrogen.

-

Continue this stage for 4-6 hours, collecting the water byproduct. The reaction is considered complete when about 95% of the theoretical amount of water has been collected.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 mbar over approximately one hour.

-